molecular formula C6H12O3 B082517 1,3,5-Cyclohexanetriol CAS No. 13314-30-2

1,3,5-Cyclohexanetriol

Cat. No. B082517
CAS RN: 13314-30-2
M. Wt: 132.16 g/mol
InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetriol is a polyol with three hydroxyl groups . Its molecular formula is C6H12O3 . It has a sweet taste and is soluble in water, ethanol, and methanol .


Synthesis Analysis

A range of eight novel ligands, based on the cis-1,3-trans-5-substituted cyclohexane framework, have been synthesized by a stereospecific route starting from cis-1,3,5-cyclohexanetriol . This route depends on the use of efficient mono-silylation and mono-tosylation procedures .


Molecular Structure Analysis

The molecular formula of 1,3,5-Cyclohexanetriol is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .


Physical And Chemical Properties Analysis

1,3,5-Cyclohexanetriol is a colorless crystalline solid . It has a sweet taste and is soluble in water, ethanol, and methanol . The molecular weight is 132.16 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

  • Formation of Gaseous Complexes : The low-energy structure of 1,3,5-Cyclohexanetriol is studied for its ability to form gaseous complexes, indicating its potential use in gas-phase chemistry and molecular dynamics studies (Kuck & Matthias, 1992).

  • Synthesis of Oligodeoxyribonucleotides : 1,3,5-Cyclohexanetriol has been used in the synthesis of oligodeoxyribonucleotides, which are crucial in the study of DNA and molecular biology (Napoli et al., 1999).

  • Combustion and Fuel Additives : The compound is involved in the study of auto-ignition control in fuels, showing its potential application in improving fuel efficiency and combustion processes (Schönborn et al., 2019).

  • Supramolecular Coordination Chemistry : It has been used as a framework for the synthesis of novel ligands in supramolecular coordination chemistry (Fielden et al., 2005).

  • Synthesis of Cyclopentadienyltitanium Complexes : The compound is involved in the synthesis and study of cyclopentadienyltitanium complexes, indicating its application in organometallic chemistry (Choquette et al., 1995).

  • Complexation with Europium : 1,3,5-Cyclohexanetriol is studied for its ability to complex with Europium, suggesting its use in the study of lanthanide chemistry and possibly in materials science (Taylor et al., 2008).

  • Ionic Transfer Reactions : It serves as a surrogate in ionic transfer reactions, which are fundamental in organic synthesis and chemical engineering (Walker & Oestreich, 2019).

  • Synthesis of Vitamin D Analogues : The compound is utilized in the synthesis of vitamin D analogues, which are significant in pharmaceutical research (Huang et al., 1995).

  • Photochemical Studies : It plays a role in photochemical studies, particularly in understanding reaction dynamics and mechanisms (Carroll et al., 2008).

  • Chemical Dynamics and Imaging : It is used in experimental studies aimed at observing chemical reactions in real-time using techniques like gas-phase X-ray diffraction (Minitti et al., 2014).

properties

IUPAC Name

cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSKERRNURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942577
Record name Cyclohexane-1,3,5-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Cyclohexanetriol

CAS RN

2041-15-8
Record name 1,3,5-Cyclohexanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-15-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloroglucitol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
BJ Balcom, NO Petersen - Langmuir, 1991 - ACS Publications
We have synthesized and demonstrated the surfactant behavior of a novel radially symmetric surfactant which features a cyclohexane ringin theheadgroup. The tristearoyl derivative of …
Number of citations: 10 pubs.acs.org
CS Boever - 1989 - openprairie.sdstate.edu
One of our recent interests has been to explore the structure of cis, cis-1, 3, 5-cyclohexanetriol (triol) complexes of first raw transition metal ions. To date, there has not been extensive …
Number of citations: 0 openprairie.sdstate.edu
B Wirz, H Iding, H Hilpert - Tetrahedron: Asymmetry, 2000 - Elsevier
For the synthesis of the potentially antipsoriatic vitamin D derivative 3 (Ro 65-2299) an efficient and multiselective enzymatic step had been developed in which the easily accessible …
Number of citations: 31 www.sciencedirect.com
C Boever, J Gislason, WP Jensen, RA Jacobson - Inorganica chimica acta, 1999 - Elsevier
The structures of CuC 6 H 12 O 3 Cl 2 , (I) and NiC 12 H 24 O 6 Cl 2 , (II) were determined using X-ray single crystal methods and Hartree–Fock SCF calculations. The copper(II) ion is …
Number of citations: 5 www.sciencedirect.com
D Huang, X Sun, Y Liu, H Ji, W Liu, CC Wang… - Chinese Chemical …, 2021 - Elsevier
A novel carbon-rich gC 3 N 4 nanosheets with large surface area was prepared by facile thermal polymerization method using urea and 1,3,5-cyclohexanetriol. Plenty of carbon-rich …
Number of citations: 47 www.sciencedirect.com
DM Choquette, WE Buschmann, MM Olmstead… - Inorganic …, 1993 - ACS Publications
Organotransition metal alkoxide complexes are a subject of continuing interest with respect to structure and reactivity.* 1 Transition metalcomplexes of tridentate and higher-dentate …
Number of citations: 17 pubs.acs.org
J Fielden, J Sprott, L Cronin - New Journal of Chemistry, 2005 - pubs.rsc.org
A range of eight novel ligands, based on the cis-1,3-trans-5-substituted cyclohexane framework, have been synthesized by a stereospecific route starting from cis-1,3,5-cyclohexanetriol. …
Number of citations: 11 pubs.rsc.org
DM Choquette, WE Buschmann, RF Graceffa… - Polyhedron, 1995 - Elsevier
Cis-1,3,5-cyclohexanetriol [C 6 H 9 (OH) 3 ] reacts with η 5 -(C 5 R 5 )TiCl 3 [R 5 = H 5 , Me 5 , (Me 3 Si)(H) 4 , 1,3-(Me 3 Si) 2 (H) 3 , (1,3-(t-Bu) 2 (H) 3 ] in the presence of three molar …
Number of citations: 3 www.sciencedirect.com
EN Marvell, S Provant - The Journal of Organic Chemistry, 1964 - ACS Publications
Sexton, unpublished data.(15) FAL Anet, Can. J. Chem., 39, 789 (1961); EN Marvell and G. Caple, unpublished data. 7-keto derivative. The inside hydrogen in IV would then be within …
Number of citations: 6 pubs.acs.org
MR Putta, D Yu, L Bhagat, D Wang… - Journal of medicinal …, 2010 - ACS Publications
Oligodeoxynucleotides containing unmethylated CpG motifs act as ligands of Toll-like receptor 9 (TLR9). We previously reported a novel class of TLR9 agonists, referred to as immune-…
Number of citations: 10 pubs.acs.org

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